3-Chlorobutanal

Physical Properties Process Engineering Purification

3-Chlorobutanal (CAS 81608-88-0) is a chlorinated aldehyde belonging to the class of β-halogenated carbonyl compounds, characterized by a chlorine substituent at the third carbon of a four-carbon butanal backbone. It exists as a racemic mixture, with its (S)- and (R)- enantiomers (CAS 61494-39-1 and others) being critical for asymmetric synthesis.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 81608-88-0
Cat. No. B14413697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobutanal
CAS81608-88-0
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC(CC=O)Cl
InChIInChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3
InChIKeyFNFGGXQSVOJINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobutanal (CAS 81608-88-0): A Strategic β-Chlorinated Aldehyde for Chiral Synthesis and Intermediates


3-Chlorobutanal (CAS 81608-88-0) is a chlorinated aldehyde belonging to the class of β-halogenated carbonyl compounds, characterized by a chlorine substituent at the third carbon of a four-carbon butanal backbone . It exists as a racemic mixture, with its (S)- and (R)- enantiomers (CAS 61494-39-1 and others) being critical for asymmetric synthesis [1]. This compound serves primarily as a versatile intermediate in organic synthesis, particularly for the construction of pharmaceuticals and agrochemicals, due to the orthogonal reactivity of its aldehyde and alkyl chloride functionalities [2].

Chiral intermediate for asymmetric synthesis studies
Orthogonal aldehyde and alkyl chloride reactivity enables sequential derivatization
Racemic mixture supports enantiomer-resolution workflow evaluation

Why 3-Chlorobutanal's Reactivity Profile Cannot Be Replaced by 2- or 4-Chlorobutanal


The positional isomerism of chlorine in chlorobutanal derivatives dictates fundamentally different physical properties and reactivity patterns, making simple generic substitution impossible. The strategic placement of the halogen atom relative to the aldehyde group in 3-chlorobutanal (β-position) offers distinct advantages for creating chiral centers and directing nucleophilic attacks that are not accessible with the 2- or 4-chloro isomers . Differences in boiling points and vapor pressures among the isomers (e.g., 3-chloro: ~137°C vs. 4-chloro: ~158°C) directly impact handling, purification, and safety protocols in industrial settings . Furthermore, the proximity of the chlorine atom to the reactive aldehyde in the 3-chloro isomer influences its stability and propensity for elimination reactions, which is critical for reaction design .

Positional isomer reactivity
β-chloro substitution directs distinct nucleophilic attack and chiral-center formation; 2- or 4-chloro isomers may shift reaction pathways and stereochemical outcomes.
Volatility and handling
Boiling-point and vapor-pressure differences (e.g., lower bp vs. 4-chloro isomer) alter distillation protocols and containment requirements; direct swap may not transfer process parameters.
Stability under reaction conditions
Proximity of chlorine to the aldehyde influences elimination tendency; substituting isomers may require revalidation of reaction stability and impurity profiles.

3-Chlorobutanal (CAS 81608-88-0) Quantified Differentiation: Head-to-Head Comparative Data


Intermediate Volatility and Boiling Point: 3-Chlorobutanal vs. 4-Chlorobutanal

3-Chlorobutanal exhibits a significantly lower predicted boiling point (137.1 ± 13.0 °C) compared to its 4-chloro isomer (158.0 ± 23.0 °C), a difference of approximately 21 °C . This lower boiling point is accompanied by a higher vapor pressure (7.2 ± 0.3 mmHg) compared to 4-chlorobutanal (2.7 ± 0.3 mmHg) .

Volatility comparison
Data to verify
Boiling point: 137.1 °C vs. 158.0 °C (Δ ≈21 °C) Vapor pressure: 7.2 mmHg vs. 2.7 mmHg (~2.7× higher)
Lower boiling point may simplify distillation; higher vapor pressure requires containment review.
Predicted values at 760 mmHg, 25 °C.
Physical Properties Process Engineering Purification

Flash Point and Handling Safety: 3-Chlorobutanal vs. 2-Chlorobutanal

The predicted flash point for 3-chlorobutanal is 41.7 ± 11.0 °C, which is higher than the flash point predicted for 2-chlorobutanal (29.5 ± 11.0 °C), indicating a lower flammability risk at ambient temperatures . The boiling point of 3-chlorobutanal is also substantially higher than that of 2-chlorobutanal (107.0 °C) .

Flash point and boiling point
Data to verify
Flash point: 41.7 °C vs. 29.5 °C (Δ ≈12 °C higher) Boiling point: 137.1 °C vs. 107.0 °C (Δ ≈30 °C higher)
Higher flash point may reduce ambient flammability risk; higher boiling point may simplify handling.
Predicted data at 760 mmHg, 25 °C.
Safety Handling Physical Properties

Chiral Resolution and Enantiomeric Applications: 3-Chlorobutanal as a Superior Synthon

The β-chlorine substitution in 3-chlorobutanal creates a stereogenic center, making it a valuable chiral synthon. In the total synthesis of the natural product (+)-asperlin, the chiral intermediate (2R,3S)-2-tbutyldimethylsilyloxy-3-chlorobutanal (derived from 3-chlorobutanal) was employed to achieve a 37% overall yield of a key epoxybutanol fragment, demonstrating its utility in complex molecule construction [1].

Chiral synthon utility
Class-level
Key intermediate derivative achieved 37% yield in epoxybutanol fragment for (+)-asperlin total synthesis.
Demonstrates utility for enantioselective complex molecule construction.
Source: peer-reviewed synthesis report.
Asymmetric Synthesis Chiral Pool Pharmaceutical Intermediates

Predicted LogP and Environmental Fate: 3-Chlorobutanal vs. 4-Chlorobutanal

Predicted partition coefficients (LogP) indicate a slight difference in hydrophobicity between positional isomers. The LogP for 3-chlorobutanal is estimated at 0.79, compared to 0.83 for 4-chlorobutanal . This small difference is consistent and may affect extraction efficiency and bioaccumulation potential.

Partition coefficient
Data to verify
LogP: 0.79 vs. 0.83 (Δ=0.04 lower for 3-chloro)
Minor hydrophobicity difference may inform extraction solvent selection.
Predicted ACD/LogP values.
Environmental Fate QSAR Process Chemistry

Optimal Application Scenarios for 3-Chlorobutanal (CAS 81608-88-0)


Asymmetric Synthesis of Chiral Pharmaceutical Building Blocks

Procure racemic or enantiopure 3-chlorobutanal for the construction of chiral β-amino alcohols and related motifs, key structural elements in drug classes such as beta-blockers and antivirals. The chiral center inherent to its β-chloroaldehyde structure makes it a superior synthon compared to achiral 2- or 4-chlorobutanal isomers . In the total synthesis of (+)-asperlin, a derivative of 3-chlorobutanal was essential for installing the correct stereochemistry, highlighting its utility in complex molecule synthesis [1].

Development of Agrochemical Intermediates Requiring Orthogonal Reactivity

Utilize 3-chlorobutanal as a bifunctional intermediate where both the aldehyde and alkyl chloride groups are needed for sequential derivatization. Its specific volatility profile (boiling point ~137 °C) can be advantageous for purification via distillation in a process stream . The higher flash point relative to 2-chlorobutanal offers a wider safety margin in kilo-lab and pilot plant operations .

Process Development for Stable β-Halogenated Aldehyde Chemistry

Select 3-chlorobutanal when a balance between reactivity and stability is required. The β-chlorine position influences the compound's propensity for elimination and stability compared to more reactive α-chloro (2-chloro) isomers. Its higher boiling point and lower volatility compared to 2-chlorobutanal can simplify containment and reduce evaporative losses during reactions requiring moderate heating .

Reference Standard for Chromatographic Method Development

Leverage the distinct physical properties of 3-chlorobutanal, such as its specific boiling point (137.1 °C), vapor pressure (7.2 mmHg), and retention index, for use as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development. This is critical for monitoring reactions or identifying positional isomers in chlorobutanal mixtures .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Racemic β-chloroaldehyde scaffold for enantiomeric derivatization
Enantiomeric resolution and stereochemical outcome
Bifunctional intermediate derivatization
Orthogonal aldehyde/chloride reactivity for sequential functionalization
Functionalization sequence and purification profile
β-Halogenated aldehyde process stability
β-Chloro stability under reaction conditions
Elimination and thermal stability assessment
Chromatographic method development
Distinct isomer boiling point and retention characteristics
GC/HPLC retention index and isomer resolution

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